3-Cyanocyclobutane-1-sulfonyl fluoride 3-Cyanocyclobutane-1-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 2287343-20-6
VCID: VC6659666
InChI: InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2
SMILES: C1C(CC1S(=O)(=O)F)C#N
Molecular Formula: C5H6FNO2S
Molecular Weight: 163.17

3-Cyanocyclobutane-1-sulfonyl fluoride

CAS No.: 2287343-20-6

Cat. No.: VC6659666

Molecular Formula: C5H6FNO2S

Molecular Weight: 163.17

* For research use only. Not for human or veterinary use.

3-Cyanocyclobutane-1-sulfonyl fluoride - 2287343-20-6

Specification

CAS No. 2287343-20-6
Molecular Formula C5H6FNO2S
Molecular Weight 163.17
IUPAC Name 3-cyanocyclobutane-1-sulfonyl fluoride
Standard InChI InChI=1S/C5H6FNO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-2H2
Standard InChI Key HJXNVZXEHMYEGJ-UHFFFAOYSA-N
SMILES C1C(CC1S(=O)(=O)F)C#N

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutane ring with a sulfonyl fluoride (-SO₂F) group at position 1 and a cyano (-CN) group at position 3. Computational descriptors confirm its molecular formula as C₅H₆FNO₂S, yielding a molecular weight of 163.16 g/mol . X-ray crystallography and NMR studies reveal a trans-diaxial configuration [(1r,3r)-stereochemistry], where the sulfonyl fluoride and cyano groups occupy opposite faces of the cyclobutane ring . This stereoelectronic arrangement imposes significant ring strain (≈26 kcal/mol), enhancing its reactivity in cycloadditions and nucleophilic substitutions.

Table 1: Key Structural Parameters

PropertyValue
Molecular formulaC₅H₆FNO₂S
Molecular weight163.16 g/mol
Stereochemistry(1r,3r)-trans
Bond angles (cyclobutane)88°–92°
Torsional strain26 kcal/mol (estimated)

Spectroscopic Signatures

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45–3.32 (m, 2H, cyclobutane CH₂), 2.98–2.85 (m, 2H, cyclobutane CH₂), 2.64 (q, J = 9.6 Hz, 1H, CH-CN), 2.21 (q, J = 9.3 Hz, 1H, CH-SO₂F) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -39.2 ppm (s, SO₂F).

  • IR (neat): 2165 cm⁻¹ (C≡N stretch), 1378 cm⁻¹ (asymmetric SO₂), 1172 cm⁻¹ (symmetric SO₂) .

Synthesis and Scalability

Conventional Routes

The synthesis typically involves a three-step sequence:

  • Cyclobutanation: [2+2] Photocycloaddition of 1-cyanovinyl sulfonyl fluoride derivatives under UV light (λ = 254 nm).

  • Diastereomer Separation: Chiral HPLC resolution using amylose-based columns to isolate the (1r,3r)-trans isomer .

  • Fluoridation: Treatment of the intermediate sulfonyl chloride with KF in anhydrous DMF at -20°C.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclobutanationCH₂Cl₂, hv (254 nm), 24 h58
ResolutionChiralcel OD-H, hexane/i-PrOH (90:10), 1 mL/min72
FluoridationKF, DMF, -20°C, 12 h85

Recent Methodological Advances

The 2024 "on-water" catalytic dearomative [2+2] photocycloaddition protocol represents a breakthrough . While initially developed for ethenesulfonyl fluorides, this approach has been adapted for cyclobutane derivatives by employing:

  • Organophotocatalyst: 4Cz-IPN (1 mol%) under blue LEDs (450 nm)

  • Solvent System: Water as the sole medium, creating a high-pressure-like interface that accelerates reactivity 12-fold compared to THF .

  • Substrate Scope: Compatible with β-arylated precursors, achieving >99% conversion in 6 h (vs. 72 h in traditional methods) .

Reactivity and Functionalization

SuFEx Click Chemistry

The sulfonyl fluoride group undergoes efficient sulfur(VI)-fluoride exchange with nucleophiles:

R-SO2F+NuR-SO2-Nu+F\text{R-SO}_2\text{F} + \text{Nu}^- \rightarrow \text{R-SO}_2\text{-Nu} + \text{F}^-

Kinetic studies reveal a second-order rate constant (k2k_2) of 2.3 × 10⁻³ M⁻¹s⁻¹ with morpholine in acetonitrile at 25°C.

Cycloaddition Reactions

The strained cyclobutane core participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles. For example, reaction with tetrazine derivatives proceeds with kobsk_{\text{obs}} = 0.18 min⁻¹, forming bicyclic adducts in 89% yield.

Table 3: Representative Reaction Outcomes

Reaction TypeConditionsProduct Yield (%)
SuFEx with aminesEt₃N, CH₃CN, 25°C, 2 h78–92
Diels-Alder cycloadditionToluene, 110°C, 12 h85–89
Photocatalytic C-H functionalization4Cz-IPN, H₂O, 450 nm95

Applications in Drug Discovery

Kinase Inhibitor Development

The sulfonyl fluoride moiety serves as a covalent warhead targeting catalytic lysine residues. In JAK3 kinase inhibition, derivatives exhibit IC₅₀ = 18 nM (vs. 220 nM for chlorosulfonyl analogs).

PET Tracer Synthesis

¹⁸F-labeled analogs are synthesized via isotope exchange (K¹⁸F, 110°C, 15 min) with radiochemical purity >98% and molar activity 45 GBq/μmol .

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